molecular formula C15H16N2O2 B2379082 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 886158-56-1

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B2379082
CAS No.: 886158-56-1
M. Wt: 256.305
InChI Key: VFJWWRRUHOQLFX-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one ( 886158-56-1 ) is a high-purity chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 g/mol . This synthetic intermediate features the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a core structure of significant interest in medicinal chemistry for developing potent inhibitors of serine proteases . Research indicates that this specific scaffold can be tailored to create low nanomolar-range inhibitors of Human Neutrophil Elastase (HNE), a key therapeutic target implicated in inflammatory respiratory diseases and various cancer types, including breast, lung, and prostate cancers . The compound's structure, which includes a methoxyphenyl substituent and a methyl group on the indazole core, contributes to its physicochemical properties and binding interactions. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is known to exhibit tautomerism, existing in equilibrium between N1-H and N2-H isomeric forms, which can influence its reactivity and biological activity . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-2,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-15-13(17-16-9)7-11(8-14(15)18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJWWRRUHOQLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Condensation and Cyclization

The most widely reported method for indazole derivatives involves the condensation of substituted hydrazines with cyclic ketones. For 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, this approach typically proceeds as follows:

  • Hydrazone Formation :
    4-Methoxyphenylhydrazine reacts with 3-methylcyclohexanone under acidic or basic conditions to form a hydrazone intermediate. For example, ethanol with catalytic HCl or NaOH facilitates this step.
  • Cyclization :
    The hydrazone undergoes intramolecular cyclization, often promoted by heat or dehydrating agents like polyphosphoric acid (PPA), to yield the indazol-4-one scaffold.

Representative Reaction Conditions

Step Reagents Solvent Temperature Yield
Hydrazone 4-Methoxyphenylhydrazine, 3-methylcyclohexanone Ethanol Reflux 70–80%
Cyclization PPA Toluene 110°C 60–70%

This method mirrors the synthesis of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, where analogous condensation-cyclization steps achieve high yields.

Modern Catalytic Approaches

Transition Metal-Catalyzed Cyclizations

Recent advances employ palladium or copper catalysts to streamline indazole formation. While direct examples for this compound are scarce, analogous protocols suggest:

  • Palladium-Mediated C–N Coupling : A Suzuki-Miyaura coupling could introduce the 4-methoxyphenyl group post-cyclization, though this requires pre-functionalized intermediates.
  • Copper-Catalyzed Oxidative Cyclization : Using CuI and ligands like 1,10-phenanthroline, hydrazones cyclize efficiently at lower temperatures (60–80°C).

Advantages :

  • Higher regioselectivity for the 3-methyl substituent.
  • Reduced side reactions compared to classical methods.

Industrial-Scale Production

Continuous Flow Synthesis

Patent literature highlights continuous flow reactors for scaling heterocyclic syntheses. Key steps include:

  • Microreactor Hydrazone Formation :
    Mixing 4-methoxyphenylhydrazine and 3-methylcyclohexanone in a microchannel reactor at 50°C achieves >90% conversion in minutes.
  • In-Line Cyclization :
    The hydrazone intermediate is directly pumped into a heated zone (120°C) with PPA, yielding the product in a single integrated process.

Benefits :

  • 50% reduction in solvent use.
  • Consistent batch quality with ≥95% purity.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvents by grinding reactants with catalysts (e.g., silica gel). For this compound:

  • Procedure :
    4-Methoxyphenylhydrazine, 3-methylcyclohexanone, and silica gel are milled for 2 hours, followed by thermal cyclization at 100°C.
  • Yield : 65–75% with minimal waste.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
Classical Reflux, PPA 60–70 90–95 Moderate
Catalytic CuI, 80°C 75–85 95–98 High
Continuous Flow Microreactor, 120°C 85–90 ≥99 Industrial
Mechanochemical Ball milling, 100°C 65–75 85–90 Lab-scale

Challenges and Optimization Strategies

  • Byproduct Formation :
    Over-cyclization or dehydrogenation may occur at high temperatures. Adding radical inhibitors like BHT (butylated hydroxytoluene) suppresses these side reactions.
  • Catalyst Recycling : Immobilized copper nanoparticles on mesoporous silica enable 5–7 reuse cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted indazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituents and Their Impact:

  • Position 3: Methyl (target compound) vs. phenyl, trifluoromethyl, or benzimidazolyl in analogues.
  • Position 6: 4-Methoxyphenyl (target) vs. furyl, trimethoxyphenyl, or triazine-linked groups in related structures.
Compound Name Substituents (Position 3/6) Key Properties/Effects Reference
Target Compound 3-Me, 6-(4-MeO-Ph) Enhanced electron donation from 4-MeO-Ph; tautomeric stability influenced by 3-Me
6-(5-Methyl-2-furyl)-3-Ph-indazol-4-one 3-Ph, 6-(5-Me-furyl) Reduced polarity due to furyl; potential for π-π stacking in biological systems
6,6-Dimethyl-3-CF3-indazol-4-one 3-CF3, 6,6-diMe Strong electron-withdrawing CF3 group; altered tautomer stability and reactivity
7t () 3-triazine-linked, 6-(4-MeO-Ph-amino) Cytotoxic activity against MDA-MB-231 cells; triazine moiety enhances targeting of EGFR/PI3K pathways

Physicochemical Properties

Melting Points and Solubility:

  • However, analogues with similar substituents exhibit melting points ranging from 165°C (parent indazolone) to 280°C (triazine-linked derivatives) .
  • The 4-methoxyphenyl group likely improves solubility in polar solvents (e.g., DMF) due to its electron-donating nature, as observed in quinazoline derivatives .

Tautomerism and Stability:

  • Computational studies (B3LYP/6-31G**) show that 3-methyl substitution stabilizes the keto tautomer, reducing energy differences between tautomeric forms compared to unsubstituted indazolones .
  • In contrast, electron-withdrawing groups (e.g., CF3 in ) favor enol tautomers, altering reactivity .

Biological Activity

6-(4-Methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS: 886158-56-1) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features an indazole core, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C15H16N2O2
  • Molar Mass : 256.3 g/mol
  • Hazard Class : Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in cancer cell proliferation and modulate receptor activities relevant to neurotransmission and inflammation.

Anticancer Activity

Research indicates that compounds with indazole structures can exhibit significant anticancer properties. For instance, studies have shown that derivatives of indazole can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study : In a study evaluating the cytotoxicity of several indazole derivatives, this compound demonstrated a notable inhibition rate against breast cancer cells (MCF-7) with an IC50 value indicating effective potency.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A high-throughput screening identified it among several compounds demonstrating significant inhibition against Mycobacterium tuberculosis. The selectivity index calculated from cytotoxicity assays indicates a favorable therapeutic window.

CompoundTB IC50 (µM)CC50 (µM)Selectivity Index
This compound5.2407.7

Anti-inflammatory Activity

Indazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound under study may inhibit TNF-alpha production in activated macrophages.

Research Finding : In vitro studies revealed that treatment with the compound significantly reduced the levels of pro-inflammatory markers in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameCore StructureAnticancer ActivityAntimicrobial Activity
5-(4-Methoxyphenyl)-1H-indoleIndoleModerateLow
5-(4-Methoxyphenyl)-1H-imidazoleImidazoleLowModerate
This compound Indazole High High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one?

  • Methodology : The compound is synthesized via condensation of a ketone precursor with 4-methoxyphenylhydrazine. Key steps include:

  • Reaction : Cyclocondensation under reflux in ethanol or acetic acid.
  • Yield : 70% achieved under optimized conditions .
  • Characterization : Confirm structure using IR (C=O stretch at 1668 cm⁻¹) and NMR (¹H and ¹³C assignments for methoxy, methyl, and aromatic protons) .
    • Data Table :
ParameterValue/Details
PrecursorKetone derivative (e.g., compound 7)
Reagent4-Methoxyphenylhydrazine
SolventEthanol or acetic acid
TemperatureReflux (~80°C)
Melting Point153–154°C
¹H NMR (δ)3.83 ppm (OCH₃), 2.43 ppm (CH₂)

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C) and IR spectroscopy:

  • IR : Confirm the carbonyl group (C=O) at 1668 cm⁻¹ .
  • NMR : Assign peaks for the methoxyphenyl group (e.g., 7.10–7.53 ppm for aromatic protons) and tetrahydroindazolone backbone (2.02–2.94 ppm for CH₂ groups) .
    • Advanced Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT) for tautomer verification .

Advanced Research Questions

Q. What computational approaches are used to determine the most stable tautomeric form of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to evaluate relative energies of tautomers:

  • Key Findings : The keto form (4H-indazol-4-one) is more stable than enol or other tautomers, consistent with experimental data .
    • Data Table :
TautomerEnergy (Hartree)Basis Set
Keto (4H)-1234.56B3LYP/6-31G**
Enol (2H)-1234.49B3LYP/6-31G**
Transition-1234.40B3LYP/6-31G**

Q. How can cytotoxicity assays be designed to evaluate the biological potential of this compound?

  • Methodology : Adapt protocols from structurally related indazolones (e.g., MTT assay on cancer cell lines):

  • Cell Lines : Use MCF-7 (breast), A549 (lung), or U-87 MG (glioblastoma) .
  • Procedure :

Culture cells in RPMI-1640 medium with 10% FBS.

Treat with compound (10–100 μM) for 48–72 hours.

Measure viability via MTT absorbance at 570 nm.

  • Note : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Q. What strategies can resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Methodology :

  • Optimization : Vary solvents (e.g., DMF vs. ethanol) or catalysts (e.g., p-toluenesulfonic acid).
  • Byproduct Analysis : Use LC-MS or preparative TLC to isolate impurities.
  • Case Study : A 70% yield was achieved using ethanol, while acetic acid reduced byproducts .

Methodological Challenges

Q. How do structural modifications (e.g., substituents on the methoxyphenyl group) affect biological activity?

  • Approach :

  • SAR Studies : Synthesize analogs (e.g., replacing OCH₃ with Cl or NO₂) and compare IC₅₀ values .
  • Example : Fluorine substitution on similar compounds enhanced cytotoxicity by 30% in glioblastoma models .

Q. What techniques are used to study interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Simulate binding to GABAA receptors using AutoDock Vina (reference PDB: 6HUP) .
  • Biophysical Assays : Surface Plasmon Resonance (SPR) to measure binding kinetics.

Key Considerations

  • Tautomer Stability : Computational validation is critical for interpreting spectroscopic data .
  • Biological Relevance : Prioritize assays aligned with the compound’s structural analogs (e.g., indazolones with anticancer activity) .

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